

Application Notes & Protocols for Generating ppDRP5B Knockout Mutants in Physcomitrella patens

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and analysis of dynamin-related protein 5B (DRP5B) knockout mutants in the model moss organism, Physcomitrella patens. The protocols detailed below are based on established methods for gene targeting in P. patens through homologous recombination.

Introduction

Physcomitrella patens is an increasingly popular model organism for plant biology research due to its simple developmental structure and high frequency of homologous recombination, which allows for efficient gene targeting.[1][2] Dynamin-related proteins (DRPs) are a family of large GTPases involved in membrane fission and fusion processes across eukaryotes.[3][4] In plants, DRPs play crucial roles in various cellular processes, including cell plate formation, endocytosis, and organelle division.[5][6]

The P. patens genome contains 21 predicted DRP genes.[7] Among these, three genes, PpDRP5B-1, PpDRP5B-2, and PpDRP5B-3, are homologous to the Arabidopsis thaliana DRP5B, which is known to be involved in plastid division.[7] Generating knockout mutants of these genes allows for the investigation of their specific roles in chloroplast division and overall plant development.

Data Presentation



The generation of single, double, and triple knockout mutants of the PpDRP5B genes has revealed their role in chloroplast division. The primary phenotype observed in these mutants is a reduction in the number of chloroplasts per cell and an increase in chloroplast size, with the triple-knockout line exhibiting only a few macrochloroplasts.[7]

Table 1: Chloroplast Number in Protonemal Subapical Cells of PpDRP5B Knockout Mutants

Genotype	Average Number of Chloroplasts per Cell	Phenotype
Wild-Type	47	Normal
ΔPpDRP5B-1	~47	No significant change
ΔPpDRP5B-2	~47	No significant change
ΔPpDRP5B-3	28	Slightly enlarged chloroplasts
ΔPpDRP5B-1/5B-2 (Double KO)	32	Enlarged chloroplasts
ΔPpDRP5B-1/5B-2/5B-3 (Triple KO)	A few	Macrochloroplasts

Data summarized from research on PpDRP5B knockout transformants.[7]

Experimental Protocols

The following protocols describe the generation of knockout mutants in P. patens using a polyethylene glycol (PEG)-mediated transformation of protoplasts.[1] This method relies on homologous recombination to replace the target gene with a selection cassette.

Protocol 1: Construction of the Knockout Vector

- Identify Homologous Regions: Amplify approximately 500-1000 bp of the 5' and 3' flanking regions of the target PpDRP5B gene from P. patens genomic DNA using PCR.
- Select Resistance Cassette: Choose a suitable selection marker, such as the nptII gene conferring resistance to G418 or the hpt gene for hygromycin resistance.



- Assemble the Vector: Clone the 5' and 3' homologous regions on either side of the
 resistance cassette in a suitable cloning vector. The final construct should have the
 resistance cassette flanked by the homologous arms, which will direct the integration of the
 cassette into the target genomic locus.
- Linearize the Vector: Before transformation, linearize the knockout vector by digesting it with restriction enzymes that cut outside the homologous regions.

Protocol 2: Protoplast Isolation and Transformation

- Culture Preparation: Grow P. patens protonemal tissue on BCD-AT medium overlaid with cellophane for 5-7 days.[1]
- Protoplast Isolation:
 - Harvest the fresh green protonemal tissue.
 - Incubate the tissue in a solution containing 1% Driselase in 8% mannitol to digest the cell walls.
 - Filter the resulting protoplast suspension to remove undigested tissue.
 - Wash the protoplasts with 8% mannitol solution and resuspend them in a suitable buffer.
- PEG-mediated Transformation:
 - Mix the isolated protoplasts with 10-15 μg of the linearized knockout vector DNA.[1]
 - Add an equal volume of PEG solution and incubate for 5-10 minutes at room temperature.
 - Gradually dilute the mixture with protoplast regeneration medium to reduce the PEG concentration.
 - Plate the protoplasts on regeneration medium and incubate in the dark for 24-48 hours.

Protocol 3: Selection and Regeneration of Transformants



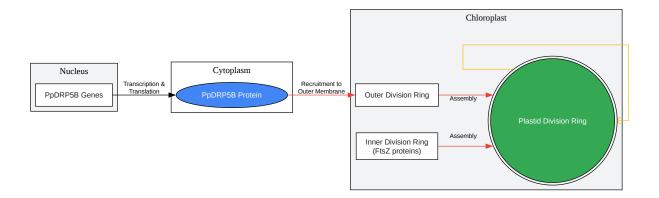
- Initial Selection: After the initial recovery period, transfer the protoplasts to a selection medium containing the appropriate antibiotic (e.g., G418 or hygromycin).
- Sub-culturing: Subculture the surviving calli onto fresh selection medium every 7-10 days to select for stable transformants.
- Regeneration: Once stable transformant lines are established, transfer them to a hormonefree medium to allow for the regeneration of whole plants.

Protocol 4: Verification of Knockout Mutants

- PCR Screening:
 - Isolate genomic DNA from the putative knockout lines.
 - Perform PCR using a combination of primers that anneal outside the integrated cassette and inside the resistance marker. This will confirm the targeted integration of the knockout construct.
 - Use primers specific to the native PpDRP5B gene to confirm its absence in the knockout lines.
- Southern Blot Analysis:
 - Digest genomic DNA from wild-type and mutant plants with a suitable restriction enzyme.
 - Separate the DNA fragments by gel electrophoresis and transfer them to a membrane.
 - Hybridize the membrane with a labeled probe specific to the target gene or the selection cassette to confirm the gene replacement and to check for single-copy insertions.
- RT-PCR Analysis:
 - Isolate total RNA from the knockout and wild-type plants.
 - Perform reverse transcription followed by PCR using primers specific to the PpDRP5B transcript to confirm the absence of gene expression in the mutant.



Visualizations Signaling Pathway

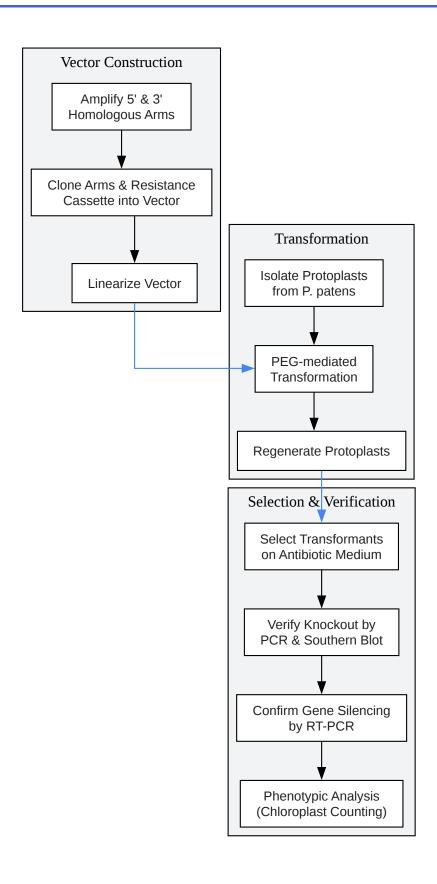


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Caption: Plastid division signaling pathway in P. patens.

Experimental Workflow





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Caption: Experimental workflow for generating knockout mutants.



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